4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine derivative structure have shown good anticonvulsant activity . This suggests that the compound might interact with GABA-ergic neurotransmission in the brain .
Mode of Action
Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound might influenceGABA-ergic neurotransmission in the brain . This could potentially lead to an increase in inhibitory neurotransmission, thereby reducing neuronal excitability and preventing seizures.
Pharmacokinetics
Similar compounds have shown good gi absorption, bbb permeability, and are substrates for p-gp . They also inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties could potentially affect the compound’s ADME properties and its bioavailability.
Result of Action
Similar compounds have shown excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats . They also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-19(26)4-3-18-17(11-22(27)30-23(15)18)13-25-8-6-24(7-9-25)12-16-2-5-20-21(10-16)29-14-28-20/h2-5,10-11,26H,6-9,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKVTDFGSVSOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.